molecular formula C7H10ClF3O2S B13261962 2-(Trifluoromethyl)cyclohexanesulfonic acid chloride

2-(Trifluoromethyl)cyclohexanesulfonic acid chloride

Cat. No.: B13261962
M. Wt: 250.67 g/mol
InChI Key: XERHFIZAPJCPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-(Trifluoromethyl)cyclohexanesulfonic acid chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclohexanesulfonic acid chloride involves its ability to act as a strong electrophile due to the presence of the sulfonic acid chloride group. This allows it to react readily with nucleophiles, leading to the formation of various products. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C7H10ClF3O2S

Molecular Weight

250.67 g/mol

IUPAC Name

2-(trifluoromethyl)cyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C7H10ClF3O2S/c8-14(12,13)6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2

InChI Key

XERHFIZAPJCPHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.